Chloro(methyl)diphenylsilane, also known as diphenylmethylchlorosilane (DPMSCl), is a silicon-based organochlorine compound. It is a colorless liquid with a characteristic odor. DPMSCl can be synthesized through various methods, including the reaction of dichloromethylsilane with diphenylmercury or the Grignard reaction of chloromethyldiphenylsilane with magnesium metal [].
Researchers often characterize DPMSCl using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].
DPMSCl serves as a valuable reagent in organic synthesis due to its reactivity towards various functional groups. Its applications include:
Chloro(methyl)diphenylsilane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to two phenyl groups, a methyl group, and a chlorine atom. This compound is notable for its potential applications in various fields, including materials science and organic synthesis. Its chemical formula is CHClSi, and it is typically encountered as a colorless to pale yellow liquid.
CMPDS itself does not have a well-defined mechanism of action in biological systems. Its primary function lies in its role as a precursor for the synthesis of other organosilicon compounds with specific biological activities.
These reactions often follow complex pathways influenced by reaction conditions such as temperature and solvent type
Chloro(methyl)diphenylsilane can be synthesized through several methods: Each method has its advantages regarding yield and purity, influencing the choice depending on the intended application
Chloro(methyl)diphenylsilane has various applications: These applications leverage its unique chemical properties and reactivity
Chloro(methyl)diphenylsilane shares structural similarities with other organosilicon compounds. Here are some comparable compounds: Chloro(methyl)diphenylsilane is unique due to its combination of both chlorinated and aromatic functionalities, which influence its reactivity and applications in materials science compared to its analogs
Corrosive Compound Name Structure Characteristics Unique Features Diphenylmethylsilane Two phenyl groups and one methyl group Lacks chlorine; more stable Chloro(dimethyl)silane Two methyl groups and one chlorine More reactive due to two methyl groups Phenyltrimethoxysilane One phenyl group and three methoxy groups Soluble in organic solvents; used in coatings
Physical Description
Boiling Point
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
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General Manufacturing Information
Benzene, 1,1'-(chloromethylsilylene)bis-: ACTIVE
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